molecular formula C15H22N4S B2417876 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine CAS No. 956624-14-9

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine

Cat. No.: B2417876
CAS No.: 956624-14-9
M. Wt: 290.43
InChI Key: DTZRGOYCEMJPFO-UHFFFAOYSA-N
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Description

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable alkyl halide to introduce the pyrazole moiety . This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various molecular targets .

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-(4-methylpiperidin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-11-4-6-18(7-5-11)15-16-9-14(20-15)10-19-13(3)8-12(2)17-19/h8-9,11H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZRGOYCEMJPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(S2)CN3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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